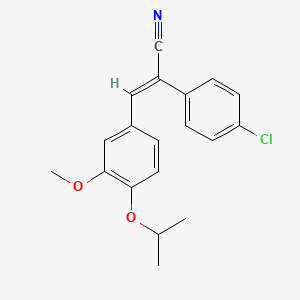![molecular formula C17H21N3OS B5752315 N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key mediator of B-cell receptor (BCR) signaling and plays a critical role in the survival and proliferation of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Wirkmechanismus
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide inhibits BTK by binding to the active site of the enzyme, which prevents its activation and downstream signaling. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cell malignancies. Inhibition of BTK by N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide leads to decreased BCR signaling, which ultimately results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to have potent anti-proliferative and pro-apoptotic effects in preclinical models of B-cell malignancies. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its specificity for BTK, which minimizes off-target effects and toxicity. In addition, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has shown good oral bioavailability and long half-life, which may allow for less frequent dosing in clinical trials. One limitation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide is its potential for drug-drug interactions, as it is metabolized by CYP3A4 and may interact with other drugs that are metabolized by this enzyme.
Zukünftige Richtungen
There are several potential future directions for the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. One direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in combination with other anti-cancer agents, such as venetoclax and rituximab, in clinical trials. Another direction is the evaluation of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia and follicular lymphoma. Finally, the development of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide analogs with improved pharmacokinetic and pharmacodynamic properties may also be explored.
Synthesemethoden
The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide involves several steps, starting with the reaction of 4-methyl-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-methyl-piperazine-1-carboxamide. This intermediate is then reacted with 2-thiophenecarboxylic acid to form N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide. The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been optimized to yield high purity and good yields.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cell malignancies. N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab, in preclinical models.
Eigenschaften
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-19-8-10-20(11-9-19)15-6-4-14(5-7-15)18-17(21)13-16-3-2-12-22-16/h2-7,12H,8-11,13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOQJZVTKWYPPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5752240.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5752252.png)
![methyl 5-[(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5752259.png)
![5-chloro-2-methoxy-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5752265.png)

![2-[4-(2-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5752276.png)

![3-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752286.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)
![2-chloro-N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5752306.png)


